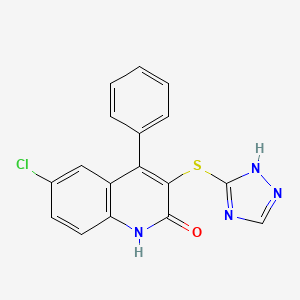

6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol

Description

6-Chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is a quinoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, a 1,2,4-triazole-3-sulfanyl group at position 3, and a hydroxyl group at position 2. Quinolines are heterocyclic aromatic compounds with diverse pharmacological applications, including antimicrobial, antimalarial, and biofilm eradication activities .

Properties

IUPAC Name |

6-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4OS/c18-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)15(16(23)21-13)24-17-19-9-20-22-17/h1-9H,(H,21,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXTZOOSPHQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: Due to its biological activities, it is being explored for the treatment of various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related quinoline derivatives:

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations :

Triazole-Sulfanyl vs.

Trifluoromethyl Substitution: The trifluoromethyl group in 6-chloro-2-(trifluoromethyl)quinolin-4-ol increases lipophilicity, which could enhance membrane permeability compared to the target compound .

Triazole Positioning: Quinconazole demonstrates that triazole placement on a quinazolinone core (vs. quinoline) correlates with fungicidal activity, highlighting the importance of heterocyclic core selection.

Antimicrobial and Antimalarial Potential

Quinolines are historically linked to antimalarial applications (e.g., chloroquine derivatives) . The triazole-sulfanyl group in the target compound may enhance binding to microbial enzymes via sulfur-mediated interactions or π-stacking with the triazole ring.

Stability Under Electron Impact

Evidence from oxazinoquinoline derivatives suggests that substituents significantly influence stability. For instance, 1,4-oxazinoquinolines are more resistant to electron impact than 1,3-oxazinoquinolines due to differences in fragmentation pathways . The triazole-sulfanyl group in the target compound may stabilize the molecular ion ([M]+•) during mass spectrometry, similar to observations in 1,4-oxazinoquinolines .

Biological Activity

6-Chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is a compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a series of reactions involving isonicotinyl hydrazine and isothiocyanatobenzene. The process typically involves refluxing these materials in ethanol, followed by recrystallization from methanol to achieve high purity yields (up to 95%) .

Synthesis Steps:

- Reactants Preparation : Isonicotinyl hydrazine and isothiocyanatobenzene are combined.

- Reflux : The mixture is refluxed in ethanol for several hours.

- Cooling and Precipitation : After cooling, hydrochloric acid is added to precipitate the product.

- Recrystallization : The product is purified through recrystallization from methanol.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activities. Specifically, 6-chloro-4-phenyl derivatives have shown promising results against various bacterial strains and fungi. For example, triazole derivatives are known for their antifungal properties .

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific pathways related to cell growth and apoptosis. Notably, some compounds within this class have been shown to inhibit sirtuins, which are implicated in cancer progression .

Enzyme Inhibition

The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with reported IC50 values indicating moderate potency. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 10.4 | |

| BChE Inhibition | 7.7 | |

| Antifungal Activity | Varies |

Study on Anticancer Properties

A study evaluated the anticancer activity of various quinoline derivatives against four cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Research on Enzyme Inhibition

Another study focused on the dual inhibition of AChE and BChE by triazole-quinoline derivatives. The findings highlighted the structure-activity relationship, emphasizing that modifications in the phenyl ring significantly affected enzyme inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.